1,2-Dipentadecanoyl-sn-glycero-3-phosphocholine

Descripción general

Descripción

1,2-Dipentadecanoyl-sn-glycero-3-phosphocholine is a complex phospholipid compound. It is part of the phosphatidylcholine family, which plays a crucial role in cell membrane structure and function. This compound is known for its involvement in various biochemical processes, including lipid metabolism and signal transduction.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of choline, hydroxide, dihydrogen phosphate, inner salt, ester with 1,2-dipentadecanoin, L- typically involves the esterification of choline with 1,2-dipentadecanoin. The reaction is carried out under controlled conditions, often using catalysts to enhance the reaction rate and yield. The process may involve the following steps:

Esterification: Choline reacts with 1,2-dipentadecanoin in the presence of an acid catalyst.

Purification: The product is purified using techniques such as chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. The use of continuous reactors and advanced purification techniques ensures high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.

Análisis De Reacciones Químicas

Types of Reactions

1,2-Dipentadecanoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: The ester group can be substituted with other functional groups, altering the compound’s properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphatidic acid derivatives, while reduction can produce different phospholipid analogs.

Aplicaciones Científicas De Investigación

Membrane Biophysics

DPC is extensively used in studies of membrane dynamics and lipid interactions due to its ability to form bilayers that mimic biological membranes. Research has shown that DPC can influence membrane fluidity, impacting protein interactions and cellular processes. For instance, studies have demonstrated that the incorporation of DPC into lipid bilayers can alter the aggregation behavior of proteins, such as N-acetyl α-synuclein, highlighting its role in understanding neurodegenerative diseases .

Drug Delivery Systems

DPC is a vital component in developing liposomal formulations for drug delivery. Its amphiphilic nature allows it to encapsulate hydrophilic and hydrophobic drugs effectively. Case studies have shown that DPC-based liposomes enhance the bioavailability and targeting of therapeutic agents, including anticancer drugs and vaccines . The ability to create stable liposomes with DPC facilitates controlled release mechanisms that improve therapeutic outcomes while minimizing side effects.

Vaccine Development

The use of DPC in vaccine formulation has gained traction due to its ability to form stable lipid nanoparticles. These nanoparticles can encapsulate mRNA or other immunogenic materials, leading to improved immune responses. Research indicates that DPC-based liposomes can enhance the stability and efficacy of vaccines by providing a suitable delivery platform .

Comparative Analysis with Other Phospholipids

To understand the unique features of DPC compared to other phospholipids, the following table summarizes key differences:

| Compound Name | Fatty Acid Composition | Unique Features |

|---|---|---|

| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine | C16 | Widely used in biophysical studies |

| 1,2-Dioleoyl-sn-glycero-3-phosphocholine | C18 | Known for fluidity at physiological temperatures |

| 1,2-Distearoyl-sn-glycero-3-phosphocholine | C18 | Forms stable bilayers; used in vaccine formulations |

| This compound | C15 | Enhanced stability; suitable for drug delivery |

DPC's longer fatty acid chains compared to other phospholipids provide distinct advantages in specific applications requiring enhanced stability and unique interactions.

Case Studies

- Drug Delivery Mechanisms : A study demonstrated that DPC liposomes could effectively encapsulate anticancer agents, leading to improved targeting and reduced systemic toxicity. The research highlighted the potential of DPC in formulating targeted therapies for cancer treatment.

- Vaccine Efficacy : In vaccine research, DPC was utilized to create lipid nanoparticles that successfully delivered mRNA vaccines. The findings indicated that these formulations not only improved stability but also elicited stronger immune responses compared to traditional delivery methods .

Mecanismo De Acción

The compound exerts its effects through its incorporation into cell membranes, where it influences membrane fluidity and function. It interacts with various molecular targets, including enzymes and receptors, involved in lipid metabolism and signal transduction pathways. The specific pathways and targets depend on the biological context and the presence of other interacting molecules.

Comparación Con Compuestos Similares

Similar Compounds

1,2-Dioleoyl-sn-Glycero-3-Phosphatidylcholine: Another phosphatidylcholine compound with different fatty acid chains.

1-Stearoyl-2-Hydroxy-sn-Glycero-3-Phosphatidylcholine: Contains a stearoyl group instead of dipentadecanoin.

1-Linoleoyl-2-Hydroxy-sn-Glycero-3-Phosphatidylcholine: Features a linoleoyl group, providing different biochemical properties.

Uniqueness

1,2-Dipentadecanoyl-sn-glycero-3-phosphocholine is unique due to its specific esterification with 1,2-dipentadecanoin, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specific applications in research and industry.

Actividad Biológica

Introduction

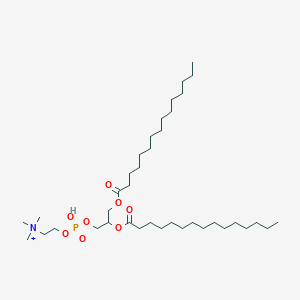

1,2-Dipentadecanoyl-sn-glycero-3-phosphocholine (DPPC) is a synthetic phospholipid characterized by its long-chain fatty acid composition. It consists of two pentadecanoyl (C15) fatty acid chains esterified to a glycerol backbone with a phosphocholine head group. This unique structure contributes to its amphiphilic properties, making it an essential component in studies related to biological membranes and drug delivery systems.

- Molecular Formula : C38H76NO8P

- Molecular Weight : 707.0 g/mol

- Structure :

- Two C15 fatty acid chains

- Glycerol backbone

- Phosphocholine head group

Biological Significance

The biological activity of DPPC is notable in several contexts, particularly in cell membrane modeling and drug delivery applications.

Membrane Structure and Function

- Lipid Bilayer Formation : DPPC's ability to form lipid bilayers closely mimicking cellular membranes is crucial for understanding membrane dynamics and properties. The thickness of lipid bilayers formed by DPPC has been measured using quantitative differential interference contrast microscopy, revealing thicknesses of approximately 4.83 ± 0.06 nm for the first layer and 5.42 ± 0.16 nm for the second layer when hydrated in PBS .

- Phase Behavior : The phase state of DPPC influences its interactions within lipid membranes. Research indicates that the presence of cholesterol can lead to the formation of liquid-ordered domains within DPPC bilayers, which are essential for the function of lipid rafts in biological membranes .

- Interaction with Ions : The interaction between ions and DPPC bilayers varies significantly based on ionic strength and composition, affecting bilayer thickness and stability .

Applications in Drug Delivery

DPPC is often utilized in liposomal formulations due to its stability and ability to encapsulate therapeutic agents. Its long-chain fatty acids enhance the fluidity and permeability of liposomes, facilitating drug release in targeted tissues.

- Drug Encapsulation : Studies have shown that liposomes composed of DPPC can effectively encapsulate hydrophilic and hydrophobic drugs, enhancing their bioavailability.

- Targeted Delivery : The amphiphilic nature of DPPC allows for modifications that enable targeted delivery systems, improving therapeutic efficacy while minimizing side effects.

Study on Lipid Interaction Dynamics

A study investigated the dynamics of palmitoleic acid (POA) mobilization from phosphatidylcholine (including DPPC) in activated monocytes. The results indicated that specific phospholipid pools are linked to eicosanoid formation, with DPPC playing a significant role in inflammatory responses .

Drug Delivery Efficacy

In a recent study focusing on drug delivery systems, liposomes containing DPPC were tested for their ability to deliver anti-cancer agents effectively. The findings demonstrated that these liposomes could enhance the therapeutic index of the drugs while reducing systemic toxicity .

Comparative Analysis of Similar Compounds

| Compound Name | Fatty Acid Composition | Molecular Weight | Key Applications |

|---|---|---|---|

| This compound | C15/C15 | 707.0 g/mol | Liposomal drug delivery |

| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine | C16/C16 | 731.0 g/mol | Vaccine adjuvants |

| 1,2-Dioleoyl-sn-glycero-3-phosphocholine | C18/C18 | 785.0 g/mol | Gene therapy |

Propiedades

IUPAC Name |

2-[2,3-di(pentadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H76NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-37(40)44-34-36(35-46-48(42,43)45-33-32-39(3,4)5)47-38(41)31-29-27-25-23-21-19-17-15-13-11-9-7-2/h36H,6-35H2,1-5H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJARBVLDSOWRJT-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H77NO8P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60955183 | |

| Record name | 4-Hydroxy-N,N,N-trimethyl-4,10-dioxo-7-(pentadecanoyloxy)-3,5,9-trioxa-4lambda~5~-phosphatetracosan-1-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

707.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3355-27-9 | |

| Record name | Dipentadecanoylphosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003355279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-N,N,N-trimethyl-4,10-dioxo-7-(pentadecanoyloxy)-3,5,9-trioxa-4lambda~5~-phosphatetracosan-1-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60955183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.